molecular formula C12H20N4O B2618250 3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one CAS No. 1788678-85-2

3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one

Cat. No.: B2618250
CAS No.: 1788678-85-2
M. Wt: 236.319
InChI Key: MNENYCYTVPEKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one is a compound that features a triazole ring, a pyrrolidine ring, and a butanone structureThe presence of the triazole ring, known for its stability and biological activity, makes this compound particularly noteworthy .

Mechanism of Action

Target of Action

The primary target of the compound 3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one is the enzyme ent-kaurene oxidase (CYP701A) . This enzyme plays a crucial role in the biosynthesis of gibberellin, a plant hormone .

Mode of Action

This compound acts as a plant growth retardant by inhibiting the activity of ent-kaurene oxidase . This inhibition prevents the conversion of ent-kaurene to ent-kaurenoic acid, a key step in the biosynthesis of gibberellin .

Biochemical Pathways

The compound affects the gibberellin biosynthesis pathway . By inhibiting the activity of ent-kaurene oxidase, it prevents the production of gibberellin . This leads to a decrease in the levels of this hormone, affecting various downstream processes such as stem elongation and seed germination .

Pharmacokinetics

Its solubility in chloroform, ethyl acetate, and methanol suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the levels of gibberellin . This results in a reduction in plant growth, particularly in terms of stem elongation and seed germination .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various solvents suggests that it may be affected by the presence of these solvents in the environment Additionally, factors such as temperature, pH, and light conditions could potentially impact its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one typically involves the reaction of 3,3-dimethylbutan-1-one with 1H-1,2,3-triazole and pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with the butanone derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one is unique due to its specific combination of a triazole ring, pyrrolidine ring, and butanone structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

3,3-dimethyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-12(2,3)8-11(17)15-6-4-10(9-15)16-7-5-13-14-16/h5,7,10H,4,6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNENYCYTVPEKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(C1)N2C=CN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.